molecular formula C17H13Cl4NO3 B15076376 2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid

2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid

Cat. No.: B15076376
M. Wt: 421.1 g/mol
InChI Key: PNIZJHLGXVCWBH-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid is a complex organic compound characterized by its multiple chlorine substitutions and a carbamoyl group attached to a benzoic acid core

Properties

Molecular Formula

C17H13Cl4NO3

Molecular Weight

421.1 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H13Cl4NO3/c1-6-4-7(2)15(8(3)5-6)22-16(23)9-10(17(24)25)12(19)14(21)13(20)11(9)18/h4-5H,1-3H3,(H,22,23)(H,24,25)

InChI Key

PNIZJHLGXVCWBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent binding mechanisms .

Comparison with Similar Compounds

When compared to similar compounds, 2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid stands out due to its multiple chlorine substitutions and the presence of a carbamoyl group. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of this compound.

Biological Activity

2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid is a complex organic compound with a unique molecular structure that allows for various biological interactions. This article provides a detailed overview of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C17H13Cl4NO3C_{17}H_{13}Cl_{4}NO_{3} and a molecular weight of 421.1 g/mol. Its structure features a benzoic acid core with four chlorine atoms and a carbamoyl group attached to a 2,4,6-trimethylphenyl moiety. This configuration contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound interacts with specific proteins and enzymes, potentially altering their activity. These interactions may involve both covalent and non-covalent binding mechanisms. Preliminary studies suggest that the compound can affect enzyme activities through specific binding mechanisms, although the exact pathways are still under investigation.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
  • Protein Interactions : It can interact with various proteins, potentially altering their conformation and function.
  • Cell Signaling Pathways : The compound may influence cell signaling pathways by modulating the activity of key signaling proteins.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Enzyme Interaction : A study demonstrated that this compound inhibits the activity of specific enzymes involved in metabolic pathways. The inhibition was dose-dependent and suggested potential applications in metabolic regulation.
  • Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits biological activity, it also poses certain risks. Acute toxicity tests indicate low toxicity levels in model organisms such as silkworms .

Comparative Analysis

To understand the uniqueness of this compound in relation to other similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
2,3-Dichloro-6-(diethylamino)benzoic acidC14H16Cl2N2O2C_{14}H_{16}Cl_{2}N_{2}O_{2}Contains diethylamino group instead of trimethylphenyl
3,4-DichloroanilineC7H6Cl2NC_{7}H_{6}Cl_{2}NSimpler structure; lacks the benzoic acid core
2-(4-Chlorophenyl)-4-methylthiazoleC11H9ClN2SC_{11}H_{9}ClN_{2}SFeatures thiazole ring; different functional groups

This comparison highlights how the unique combination of chlorination and carbamoylation in this compound distinguishes it from structurally similar compounds.

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